molecular formula C10H10ClFO2 B13964323 Methyl 3-(3-chloro-5-fluoro-phenyl)propanoate

Methyl 3-(3-chloro-5-fluoro-phenyl)propanoate

Cat. No.: B13964323
M. Wt: 216.63 g/mol
InChI Key: LPUMJWJGHPBODP-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-5-fluorophenyl)propanoate is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of propanoic acid, featuring a methyl ester group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-chloro-5-fluorophenyl)propanoate typically involves the esterification of 3-(3-chloro-5-fluorophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 3-(3-chloro-5-fluorophenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-5-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of esters to alcohols.

    Oxidation: Potassium permanganate in an aqueous medium can oxidize esters to carboxylic acids.

Major Products

    Substitution: Products include derivatives with different substituents on the phenyl ring.

    Reduction: The major product is 3-(3-chloro-5-fluorophenyl)propanol.

    Oxidation: The major product is 3-

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

methyl 3-(3-chloro-5-fluorophenyl)propanoate

InChI

InChI=1S/C10H10ClFO2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3

InChI Key

LPUMJWJGHPBODP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=CC(=C1)Cl)F

Origin of Product

United States

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